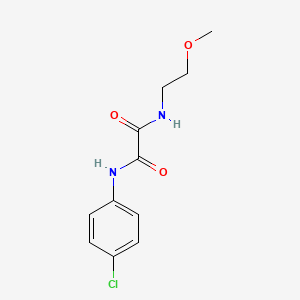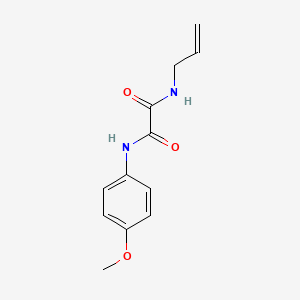![molecular formula C19H22ClNO4S B11647263 Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11647263.png)
Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex structure It contains a thiophene ring substituted with ethyl, dimethyl, and carboxylate groups, along with a chlorinated phenoxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Phenoxypropanoic Acid Moiety: This can be achieved by reacting 4-chloro-3-methylphenol with 2-bromopropanoic acid under basic conditions to form 2-(4-chloro-3-methylphenoxy)propanoic acid.
Coupling with Thiophene Derivative: The phenoxypropanoic acid is then coupled with a thiophene derivative, such as 4,5-dimethylthiophene-3-carboxylic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiophene ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group on the phenoxy moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorinated phenoxy moiety may play a role in binding to target sites, while the thiophene ring could contribute to the compound’s overall stability and reactivity.
相似化合物的比较
- Ethyl 3-((2-(4-chloro-2-methylphenoxy)propanoic)amino)benzoate
- Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
- Ethyl 2-hydroxy-4-methylpentanoate
Comparison: Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of both a thiophene ring and a chlorinated phenoxy moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds that may lack one of these structural features.
属性
分子式 |
C19H22ClNO4S |
|---|---|
分子量 |
395.9 g/mol |
IUPAC 名称 |
ethyl 2-[2-(4-chloro-3-methylphenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22ClNO4S/c1-6-24-19(23)16-11(3)13(5)26-18(16)21-17(22)12(4)25-14-7-8-15(20)10(2)9-14/h7-9,12H,6H2,1-5H3,(H,21,22) |
InChI 键 |
QFDXZVXIZQKNIC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647183.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-ethoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11647194.png)
![3-[(4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11647205.png)

![(5Z)-1-(3-ethoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647212.png)
![ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647225.png)

![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11647248.png)

![6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11647268.png)
![(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11647270.png)
![2-Chloro-N-[4-(1-ethyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide](/img/structure/B11647272.png)
![methyl 6-[(5E)-5-[(2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647278.png)

